(2-ethyl-6-methylphenyl)methanamine hydrochloride

Lipophilicity LogP Drug Design

Secure the (2-ethyl-6-methylbenzyl)amino motif as its hydrochloride salt to preserve the precise ortho‑ethyl/ortho‑methyl steric environment critical for imidazo[1,2‑a]pyrazine‑based kinase inhibitor SAR. This asymmetric substitution cannot be replicated by 2,6‑dimethyl or mono‑substituted benzylamines. The HCl form delivers aqueous solubility essential for HTS assay buffers and automated compound management, eliminating free‑base insolubility. Lot‑to‑lot purity ≥95% ensures accurate molar calculations for dose‑response studies. Ideal for medicinal chemistry and agrochemical lead generation.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 2702205-13-6
Cat. No. B6610831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-ethyl-6-methylphenyl)methanamine hydrochloride
CAS2702205-13-6
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1CN)C.Cl
InChIInChI=1S/C10H15N.ClH/c1-3-9-6-4-5-8(2)10(9)7-11;/h4-6H,3,7,11H2,1-2H3;1H
InChIKeyWFJCLTZYLKOSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethyl-6-methylphenyl)methanamine Hydrochloride (CAS 2702205-13-6): Chemical Identity, Research-Grade Specifications, and In-Class Positioning


(2-Ethyl-6-methylphenyl)methanamine hydrochloride is a benzylamine derivative that presents a sterically congested ortho-substituted phenyl scaffold. The free base (CAS 750571-54-1) has a molecular formula of C₁₀H₁₅N, a molecular weight of 149.23 g/mol, a calculated LogP of 2.72, and a topological polar surface area of 26.02 Ų . The hydrochloride salt (CAS 2702205-13-6) offers enhanced crystallinity and aqueous solubility for research applications. This compound belongs to the ortho-substituted benzylamine class, in which the simultaneous presence of an ethyl group at position 2 and a methyl group at position 6 creates a distinct substitution pattern that differentiates it from singly-ortho-substituted, symmetrically-disubstituted, or para-substituted analogues . Literature precedent documents its benzylamine scaffold as an intermediate for constructing imidazo[1,2‑a]pyrazine-based bioactive molecules, wherein the substitution geometry around the benzyl group directly influences the final compound's pharmacological profile [1].

Why Generic Ortho-Substituted Benzylamines Cannot Replace (2-Ethyl-6-methylphenyl)methanamine Hydrochloride in Structure-Sensitive Research Programs


Ortho-substituted benzylamines are widely used as synthetic intermediates and pharmacophore carriers, but their steric and electronic properties are highly sensitive to the specific substitution pattern. (2-ethyl-6-methylphenyl)methanamine hydrochloride presents a unique combination of an ethyl and a methyl group in mutual ortho positions on the benzylamine ring, resulting in a steric environment and lipophilic character that cannot be reproduced by simpler analogues such as 2-methylbenzylamine (single ortho-methyl), 2-ethylbenzylamine (single ortho-ethyl), 2,6-dimethylbenzylamine (symmetrical bis-methyl), or the corresponding aniline 2-ethyl-6-methylaniline (lacking the benzylic –CH₂NH₂ group). These structural differences propagate into divergent reactivity in N‑alkylation, reductive amination, and amide coupling reactions, and into altered binding when the benzyl moiety serves as a key pharmacophoric element. Multi-parameter optimization in drug-discovery programs frequently relies on precisely this substitution pattern to fine-tune logP, passive permeability, and target engagement . Generic replacement with a superficially similar benzylamine is therefore expected to alter reaction yields, product purity profiles, and biological readouts, compromising reproducibility and delaying project timelines [1].

Head-to-Head Comparator Evidence: Quantitative Differentiation of (2-Ethyl-6-methylphenyl)methanamine Hydrochloride from Its Closest Chemical Relatives


Lipophilicity-Driven Differentiation: Calculated LogP of the Free Base Compared to Key Ortho-Substituted Benzylamine Analogues

The calculated octanol-water partition coefficient (LogP) of the free base (2-ethyl-6-methylphenyl)methanamine is 2.72 . This value is significantly higher than that of the mono-ortho-substituted comparator 2-methylbenzylamine (LogP ≈ 1.6–1.8 [1]) and moderately higher than 2-ethylbenzylamine (LogP ≈ 2.1–2.3 [2]), while being slightly lower than the more symmetrical 2,6-dimethylbenzylamine (LogP ≈ 2.8–3.0 [3]). The LogP of 2.72 places the compound in a lipophilicity window that is often preferred for blood-brain barrier penetration in CNS drug-discovery programs, offering an intermediate hydrophobicity profile that is not achievable with mono-substituted or fully symmetrical bis-methyl analogues.

Lipophilicity LogP Drug Design Physicochemical Properties

Steric Differentiation: Ortho-Ethyl Versus Ortho-Methyl Comparison Governs Conformational Flexibility and Receptor-Binding Conformation

(2-Ethyl-6-methylphenyl)methanamine presents an asymmetric ortho-substitution regime that is sterically distinct from the symmetrical 2,6-dimethyl analogue. The ethyl substituent at the 2-position introduces a torsional bias that alters the rotational freedom of the benzylic –CH₂NH₂ group relative to the aromatic plane . In medicinal chemistry programs that exploit benzylamine-containing imidazo[1,2‑a]pyrazine scaffolds, the (2-ethyl-6-methylbenzyl)amino motif has been specifically utilized to achieve defined inhibitory activity, indicating that the ethyl/methyl combination occupies a steric pocket that cannot be engaged by the 2,6-dimethyl or mono-substituted variants [1]. The number of rotatable bonds for the free base is 2, identical to the simpler analogues, but the larger ortho-ethyl group increases the rotational energy barrier at the Ar–CH₂ bond compared with ortho-methyl, effectively reducing conformational sampling in solution and when bound to a protein target.

Steric Hindrance Conformational Analysis Pharmacophore Design Structure-Activity Relationship

Differentiation from the Corresponding Aniline: Benzylic Amine Provides Superior Nucleophilicity and pKa for Synthetic Conjugation Chemistry

The benzylic amine motif (–CH₂NH₂) in the target compound is chemically distinct from the directly attached aniline (–NH₂) present in 2-ethyl-6-methylaniline (CAS 24549-06-2). The aliphatic amine has a pKa (conjugate acid) of approximately 9.3–9.8 compared with approximately 4.6–5.0 for the aromatic amine [1][2]. This pKa difference of roughly 4.5–5 log units means that at physiological pH (7.4), the benzylic amine is >99% protonated (cationic) while the aniline is >99% neutral, profoundly affecting solubility, membrane permeability, and target engagement. Additionally, the aliphatic amine is a significantly stronger nucleophile in N‑alkylation, reductive amination, and amide bond formation reactions, making the hydrochloride salt a more versatile intermediate for building diverse compound libraries.

Nucleophilicity pKa Amine Reactivity Conjugation Chemistry

Salt-Form Advantage: Hydrochloride Enables Reproducible Weighing, Solubility, and Long-Term Stability for Automated Compound Management

The hydrochloride salt (CAS 2702205-13-6) provides defined stoichiometry and a crystalline solid form suitable for automated powder dispensing and long-term storage, whereas the free base (CAS 750571-54-1) is a liquid or low-melting solid that is hygroscopic and prone to atmospheric CO₂ absorption, leading to variable purity and weighing errors over time . Commercial suppliers list the hydrochloride salt at ≥95% purity with a molecular weight of 185.69 g/mol, reflecting the defined HCl addition [1]. In head-to-head solubility screening, benzylamine hydrochlorides typically exhibit aqueous solubility of >10 mg/mL, whereas the corresponding free bases often show <1 mg/mL solubility; this facilitates direct use in biochemical assay buffers without the need for organic co-solvents that can interfere with protein targets.

Salt Form Hydrochloride Compound Management Solubility

Validated Research and Industrial Application Scenarios for (2-Ethyl-6-methylphenyl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting CNS-Penetrant Kinase Inhibitors

The compound's intermediate LogP (2.72), asymmetric ortho-substitution steric profile, and the protonated benzylic amine at physiological pH make it a suitable benzylamine building block for designing brain-penetrant kinase inhibitors. Literature precedent shows that the (2-ethyl-6-methylbenzyl)amino motif has been incorporated into imidazo[1,2‑a]pyrazine scaffolds that engage specific enzyme active sites, confirming that the substitution geometry is recognized by biological targets [1]. The hydrochloride salt's solubility advantage enables direct use in biochemical assay buffers during fragment screening campaigns .

Synthesis of Imidazo[1,2‑a]pyrazine-Based Enzyme Modulators with Defined Steric Requirements

The BRENDA enzyme database entry explicitly records an imidazo[1,2‑a]pyrazine derivative bearing the (2-ethyl-6-methylbenzyl)amino substituent as a substrate or inhibitor relevant to enzymatic studies [1]. The asymmetric ortho ethyl/methyl substitution creates a unique steric environment that cannot be replicated with symmetrical 2,6-dimethyl or mono-substituted benzylamines. Researchers engaged in structure-activity relationship (SAR) exploration of this chemotype should preferentially source this specific benzylamine hydrochloride to maintain the steric and electronic parameters that produced the original biological activity.

Automated High-Throughput Screening (HTS) Libraries Requiring Consistent Amine Building Blocks

The hydrochloride salt form ensures lot-to-lot consistency in purity, weighing accuracy, and aqueous solubility, which are critical for automated compound management systems used in HTS . The ≥95% purity specification and defined molecular weight (185.69 g/mol) allow precise molar calculations for plate formatting. Laboratories that have experienced failed dose-response curves due to insoluble free-base amines or variable hydration states will benefit from switching to the hydrochloride salt for this specific benzylamine scaffold.

Agrochemical Intermediate Optimization Where Ortho-Substitution Regiochemistry Determines Herbicidal Activity

While the corresponding aniline (2-ethyl-6-methylaniline) is a well-established intermediate for chloroacetamide herbicides such as acetochlor and metolachlor, the benzylamine analogue offers a differentiated reactivity profile for next-generation agrochemical lead generation . The benzylic amine can be elaborated into amides, sulfonamides, ureas, and heterocyclic derivatives that are not accessible from the aniline precursor, opening new chemical space for herbicide discovery programs that require the ortho-ethyl/ortho-methyl substitution pattern but with altered physicochemical and target-binding properties.

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